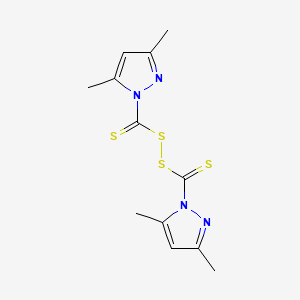

Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is a chemical compound that belongs to the family of pyrazole-based moleculesThe compound has a molecular formula of C12H14N4S4 and a molecular weight of 342.5 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide typically involves the reaction of 3,5-dimethylpyrazole with carbon disulfide in the presence of a base such as triethylamine. The reaction is carried out in an ethanol solution at a low temperature of around 5°C. Solid iodine is then added to the solution, and the reaction mixture is stirred until the color disappears completely. The product is extracted with diethyl ether, washed with water, dried over sodium sulfate, and then evaporated to give the final compound as a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale equipment for extraction and purification.

Analyse Chemischer Reaktionen

Types of Reactions

Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Research

One of the most notable applications of bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is in the development of anticancer agents. Research has demonstrated that this compound exhibits potent inhibitory effects on the proliferation of several cancer cell lines, including HeLa cells. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Biological Interactions

Studies have focused on the interactions between this compound and various biological molecules. These interactions are crucial for understanding its mechanism of action within biological systems, particularly its influence on cellular signaling pathways related to apoptosis and cell cycle regulation .

Synthesis and Chemical Properties

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole rings followed by the introduction of thiocarbonyl and disulfide functionalities. The chemical behavior of this compound is characterized by its reactivity with nucleophiles and electrophiles due to its thiocarbonyl groups .

Material Science Applications

Polymer Chemistry

In material science, this compound can serve as a cross-linking agent in polymer synthesis. Its ability to form disulfide bonds can enhance the mechanical properties and thermal stability of polymer matrices .

Nanotechnology

The compound also shows promise in nanotechnology applications, where it can be used as a building block for creating nanostructured materials with specific functionalities due to its unique chemical properties .

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

-

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in cell viability in HeLa cells through ROS-mediated pathways . -

Case Study 2: Polymer Applications

Research on polymer composites incorporating this compound indicated improved tensile strength and thermal stability compared to standard polymers, suggesting its utility as an effective cross-linking agent .

Wirkmechanismus

The mechanism by which Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide exerts its effects involves its interaction with molecular targets and pathways. The compound’s thiocarbonyl and disulfide moieties play a crucial role in its reactivity and biological activity. It can interact with proteins and enzymes, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Bis(3,5-dimethylpyrazol-1-yl)methane

- Bis(3,5-dimethylpyrazol-1-yl)ethane

- Bis(3,5-dimethylpyrazol-1-yl)propane

Uniqueness

Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is unique due to its disulfide linkage and thiocarbonyl groups, which impart distinct chemical and biological properties. These features differentiate it from other similar compounds and contribute to its versatility in various applications .

Biologische Aktivität

Bis(3,5-dimethyl-1H-pyrazol-1-ylthiocarbonyl)disulfide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound features a unique structural framework consisting of two 3,5-dimethyl-1H-pyrazol-1-yl groups linked by a disulfide bond and includes thiocarbonyl functional groups, which contribute to its reactivity and biological properties .

The molecular formula of this compound is C12H14N4S4, with a molecular weight of approximately 342.535 g/mol . The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its biological activity .

Research indicates that this compound exerts its biological effects primarily through the generation of reactive oxygen species (ROS). This process can lead to the induction of apoptosis in cancer cells. The compound has been shown to inhibit the proliferation of several cancer cell lines, including HeLa cells, by interfering with cellular signaling pathways related to apoptosis and cell cycle regulation .

Biological Activity

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound significantly inhibits the growth of various cancer cell lines. For instance, it was found to reduce the viability of HeLa cells in a dose-dependent manner, suggesting its potential as an effective anticancer agent .

Table 1: Inhibition of Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis via ROS generation |

| MIA PaCa-2 | 10 | mTORC1 inhibition and autophagy modulation |

| A549 (Lung) | 20 | Disruption of cell cycle progression |

Case Studies

A recent study explored the structure-activity relationship (SAR) of pyrazole derivatives, including this compound. The results indicated that modifications on the pyrazole ring could enhance antiproliferative activity against pancreatic cancer cells by affecting mTORC1 signaling pathways .

Another investigation focused on the compound's interaction with cellular proteins. It was observed that this compound interacts with key regulatory proteins involved in apoptosis, leading to increased levels of apoptotic markers such as cleaved caspase-3 and PARP .

Comparative Analysis

To better understand the uniqueness of this compound among similar compounds, a comparison with structurally related pyrazole derivatives is presented below.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Bis(pyrazol-1-yl)disulfide | Lacks thiocarbonyl groups | Limited anticancer activity |

| Bis(2-methylpyrazol-1-yl)disulfide | Substituted pyrazole | Moderate cytotoxicity |

| Bis(3,5-dimethylpyrazole) | Parent compound | Minimal biological activity |

Eigenschaften

IUPAC Name |

(3,5-dimethylpyrazole-1-carbothioyl)sulfanyl 3,5-dimethylpyrazole-1-carbodithioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4S4/c1-7-5-9(3)15(13-7)11(17)19-20-12(18)16-10(4)6-8(2)14-16/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPMLLTYNEZOMFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=S)SSC(=S)N2C(=CC(=N2)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.